1-(4-Methylthiazol-2-yl)-propan-2-one
Overview
Description
Scientific Research Applications
Antiviral Activity Against COVID-19
A study conducted by Rashdan et al. (2021) utilized a derivative of 1-(4-Methylthiazol-2-yl)-propan-2-one for the synthesis of novel compounds. These compounds were then evaluated for their antiviral activity against COVID-19, targeting the main coronavirus protease, a key component in virus propagation. This indicates the potential use of this chemical in developing treatments against coronavirus diseases (Rashdan et al., 2021).
Spectroscopic Studies and Molecular Organization
Matwijczuk et al. (2018) conducted spectroscopic studies on a compound related to this compound, exploring its molecular organization in different solvents. Their research provides insights into how the molecular structure of such compounds changes in response to environmental factors (Matwijczuk et al., 2018).
Synthesis of New Pharmaceutical Compounds
Frolova and Kaplaushenko (2018) explored the synthesis of new compounds containing elements related to this compound. This research aimed to create efficient and low-toxic pharmaceutical substances, emphasizing the role of this compound in the development of new medications (Frolova & Kaplaushenko, 2018).
Template for Synthesis of Functionalized Oxazoles
Misra and Ila (2010) demonstrated the use of a related compound as a template for synthesizing various functionalized oxazoles. This showcases the versatility of this compound derivatives in organic chemistry and their potential applications in synthesizing a range of chemical compounds (Misra & Ila, 2010).
Biomedical Applications
Research by Lobo and Abelt (2003) on derivatives of this compound explored its photophysical properties, providing insights into potential biomedical applications, such as in imaging or diagnostic tools (Lobo & Abelt, 2003).
Future Directions
Thiazole compounds have been the focus of many research studies due to their wide range of biological activities . Future research may focus on the design and synthesis of new thiazole derivatives, further evaluation of their biological activities, and their potential applications in the treatment of various diseases .
Mechanism of Action
Target of Action
These include enzymes, receptors, and other proteins involved in critical biochemical pathways .
Mode of Action
For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways. For example, some thiazole derivatives have been found to exhibit antioxidant properties, scavenging harmful free radicals in the body . Other thiazole derivatives have been found to inhibit enzymes such as α-glucosidase , which plays a crucial role in carbohydrate metabolism.
Pharmacokinetics
Thiazole derivatives have been found to have satisfactory drug-like parameters, indicating potential bioavailability .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The action of thiazole derivatives can be influenced by factors such as ph, temperature, and the presence of other molecules in the environment .
Biochemical Analysis
Biochemical Properties
For instance, some thiazole derivatives have been reported to exhibit antioxidant properties, suggesting that they may interact with enzymes involved in oxidative stress .
Cellular Effects
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor activities . These activities suggest that thiazole derivatives may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been reported to exhibit stability and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Thiazole derivatives have been reported to exhibit various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives have been reported to interact with various enzymes and cofactors, suggesting that they may be involved in various metabolic pathways .
Transport and Distribution
Thiazole derivatives have been reported to interact with various transporters and binding proteins, suggesting that they may influence the localization or accumulation of these compounds within cells .
Subcellular Localization
Thiazole derivatives have been reported to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Properties
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)propan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-5-4-10-7(8-5)3-6(2)9/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHLIHFLAIAZRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.